molecular formula C16H19FN4O2S B6446419 N-[1-(6-fluoroquinazolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2549065-45-2

N-[1-(6-fluoroquinazolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No. B6446419
CAS RN: 2549065-45-2
M. Wt: 350.4 g/mol
InChI Key: GMYZXGWRJPXTKA-UHFFFAOYSA-N
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Description

“N-[1-(6-fluoroquinazolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide” is a complex organic compound. It contains a quinazoline ring, which is a type of heterocyclic compound. The quinazoline ring is substituted with a fluorine atom at the 6-position . Attached to the quinazoline ring is a piperidine ring, another type of heterocyclic compound. The piperidine ring is attached to a cyclopropane ring via a sulfonamide linkage.


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would be quite complex. It would include a quinazoline ring, a piperidine ring, and a cyclopropane ring, all connected via various bonds and linkages. The presence of the fluorine atom would also have implications for the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase its reactivity and affect its polarity .

Scientific Research Applications

N-FQP has been used in a variety of scientific research applications. It has been used in drug design and development, as it has been found to have a range of biochemical and physiological effects. It has also been used in medicinal chemistry, as it has been found to have potential as a therapeutic agent. Additionally, N-FQP has been used in drug metabolism studies, as it has been found to be metabolized by the liver in a predictable manner.

Mechanism of Action

The mechanism of action of N-FQP is not yet fully understood. However, it is believed that N-FQP acts as a competitive inhibitor of the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 has been found to have a range of biochemical and physiological effects, including anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
N-FQP has been found to have a range of biochemical and physiological effects. It has been found to be a competitive inhibitor of the enzyme cyclooxygenase-2 (COX-2), which has been found to have anti-inflammatory and analgesic effects. Additionally, N-FQP has been found to inhibit the enzyme dihydrofolate reductase (DHFR), which has been found to have antifungal and antiviral effects.

Advantages and Limitations for Lab Experiments

N-FQP has a number of advantages for use in laboratory experiments. It is a synthetic compound, so it is readily available and can be synthesized in high yields. Additionally, it is easy to handle and store, and has a low toxicity profile. However, N-FQP does have some limitations for use in laboratory experiments. It has a relatively low solubility in water, so it may not be suitable for use in aqueous solutions. Additionally, it is relatively expensive, so it may not be suitable for large-scale experiments.

Future Directions

N-FQP has shown potential as a therapeutic agent, and has a range of biochemical and physiological effects. As such, there are a number of potential future directions for N-FQP research. These include further research into its mechanism of action, studies into its potential as an anti-inflammatory and analgesic agent, and studies into its potential as an antifungal and antiviral agent. Additionally, further research into its metabolism, pharmacokinetics, and pharmacodynamics could be beneficial. Finally, further research into its potential as an enzyme inhibitor could reveal new therapeutic applications for N-FQP.

Synthesis Methods

N-FQP can be synthesized using a two-step process. The first step involves the reaction of 1-(6-fluoroquinazolin-4-yl)piperidine-3-carboxylic acid with cyclopropanesulfonyl chloride to form the cyclopropanesulfonamide derivative. The second step is the reaction of the cyclopropanesulfonamide derivative with a base, such as sodium hydroxide, to form the desired product. This synthesis method has been found to be simple and efficient, and has been used to produce N-FQP in high yields.

properties

IUPAC Name

N-[1-(6-fluoroquinazolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O2S/c17-11-3-6-15-14(8-11)16(19-10-18-15)21-7-1-2-12(9-21)20-24(22,23)13-4-5-13/h3,6,8,10,12-13,20H,1-2,4-5,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYZXGWRJPXTKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=C2C=C(C=C3)F)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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